4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC16152358
Molecular Formula: C14H17N3O2S2
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O2S2 |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H17N3O2S2/c1-3-16-13(18)11-12(15)17(14(20)21-11)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4,15H2,1-2H3,(H,16,18) |
| Standard InChI Key | NKHPSLSKMIRPRU-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OCC)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide, reflects its structural complexity. Key features include:
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A thiazole ring with a sulfur atom at position 1 and a nitrogen at position 3.
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A 2-thioxo group contributing to the ring’s electron-deficient character.
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A 4-ethoxyphenyl substituent at position 3, providing hydrophobic interactions.
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An ethylcarboxamide group at position 5, enhancing solubility and hydrogen-bonding capacity .
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₂S₂ |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| Canonical SMILES | CCNC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OCC)N |
| PubChem CID | 1544504 |
The Standard InChIKey (NKHPSLSKMIRPRU-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, critical for receptor binding. The ethoxy group’s para position on the phenyl ring optimizes steric and electronic interactions, while the ethylcarboxamide moiety enhances metabolic stability compared to methyl analogs .
Synthesis and Optimization
Synthesis typically involves multi-step reactions starting from 4-ethoxyphenyl isothiocyanate and ethyl 2-cyanoacetate, followed by cyclization and functionalization. A representative pathway includes:
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Formation of Thiohydrazonate Intermediate: Reaction of 4-ethoxyphenyl isothiocyanate with ethyl 2-cyanoacetate yields a thiohydrazonate intermediate, which undergoes cyclization in the presence of triethylamine .
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Thiazole Ring Closure: Intramolecular nucleophilic attack by the sulfur atom forms the thiazole core.
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Carboxamide Introduction: Hydrolysis of the ethyl ester to a carboxylic acid, followed by coupling with ethylamine, introduces the N-ethylcarboxamide group .
Key Challenges:
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Byproduct Formation: Competing reactions during cyclization may generate thiadiazole byproducts, requiring chromatographic purification .
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Yield Optimization: Reported yields range from 65–72%, with improvements achievable via microwave-assisted synthesis.
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) at IC₅₀ values of 1.2 µM and 2.8 µM, respectively. This dual inhibition suppresses prostaglandin and leukotriene synthesis, making it a candidate for treating chronic inflammation. Molecular docking studies reveal that the thioxo group coordinates with the Fe³⁺ ion in COX-2’s active site, while the ethoxyphenyl group occupies a hydrophobic pocket.
Table 2: Biological Activity Profile
| Target/Activity | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|
| COX-2 Inhibition | 1.2 µM | Fe³⁺ coordination, hydrophobic interactions |
| 5-LOX Inhibition | 2.8 µM | Competitive binding to arachidonic acid site |
| HepG2 Cytotoxicity | 2.94 µM | Caspase-3 activation, Bcl-2 suppression |
| MCF-7 Cytotoxicity | 3.40 µM | ROS generation, DNA fragmentation |
Comparative Analysis with Structural Analogs
Replacing the ethoxy group with a methoxy group (as in PubChem CID 705131) reduces COX-2 inhibition by 40%, highlighting the importance of alkyl chain length in hydrophobic interactions . Conversely, substituting the ethylcarboxamide with a methyl group decreases metabolic stability, shortening the plasma half-life from 4.2 h to 1.8 h.
Pharmacokinetics and Toxicity
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Absorption: LogP of 2.1 suggests moderate lipophilicity, with 85% oral bioavailability in rodent models.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the ethoxy group generates a hydroxy metabolite, which is glucuronidated and excreted renally.
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Toxicity: LD₅₀ in rats is 320 mg/kg, with no observed genotoxicity in Ames tests .
Future Directions
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Structural Optimization: Introducing fluorine at the phenyl ring’s meta position may enhance COX-2 selectivity.
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Combination Therapy: Synergy with NSAIDs like celecoxib warrants investigation for inflammatory diseases.
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles could improve tumor targeting .
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